molecular formula C18H26N2O5S B297163 ethyl 1-{[benzyl(methylsulfonyl)amino]acetyl}-4-piperidinecarboxylate

ethyl 1-{[benzyl(methylsulfonyl)amino]acetyl}-4-piperidinecarboxylate

Cat. No.: B297163
M. Wt: 382.5 g/mol
InChI Key: MKWHNZNIJRVVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is an organic compound with the molecular formula C18H26N2O5S and a molecular weight of 382.5 g/mol. This compound is characterized by its piperidine ring, which is substituted with a benzyl group, a methylsulfonyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[benzyl(methylsulfonyl)amino]acetyl}-4-piperidinecarboxylate typically involves the reaction of piperidine derivatives with benzyl and methylsulfonyl groups under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[N-benzyl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 1-[2-[benzyl(methylsulfonyl)amino]acetyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H26N2O5S/c1-3-25-18(22)16-9-11-19(12-10-16)17(21)14-20(26(2,23)24)13-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3

InChI Key

MKWHNZNIJRVVLD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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